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molecular formula C27H20BrN3O2 B8167102 methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No. B8167102
M. Wt: 498.4 g/mol
InChI Key: DOVMTXMFSAEYEK-UHFFFAOYSA-N
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Patent
US08883822B2

Procedure details

To a solution of methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (XXII) (4.16 Kg, 8.3 mol) in anhydrous THF (62 L) cooled to 10° C. was added anhydrous EtOH (0.97 L, 16.6 mol) and LiBH4 (271 g, 12.5 mol). The reaction was warmed to room temperature and stirred for 24 hours. The solution was concentrated under vacuum to a volume of 4 L then taken up in DCM (80 L). The pH was then adjusted to 8.0 by dropwise addition of aqueous 0.4N HCl (˜280 L). The organic layer was separated and washed with aqueous 25% NaCl (28 L) and then concentrated under vacuum to a volume of 4 L to produce (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol (XXIII) (3.9 Kg, 8.3 mol, 82.3% purity, 100% assay yield). 1H NMR (DMSO-d6, 400 MHz) δ ppm 4.70 (d, J=6 Hz, 2H), 5.49 (t, J=6 Hz, 1H), 7.19 (d, J=7.2 Hz, 5H), 7.20-7.35 (m, 10H), 8.31 (d, J=2.4 Hz, 1H), 8.51 (d, J=2.4 Hz, 1H); ESIMS found C26H20BrN3O m/z 492.0 (M+Na).
Quantity
4.16 kg
Type
reactant
Reaction Step One
Name
Quantity
62 L
Type
solvent
Reaction Step One
Name
Quantity
0.97 L
Type
reactant
Reaction Step Two
Name
Quantity
271 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11](OC)=[O:12])=[N:9][N:8]([C:15]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:5]2=[N:6][CH:7]=1.CCO.[Li+].[BH4-]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([CH2:11][OH:12])=[N:9][N:8]([C:15]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[C:5]2=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.16 kg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(N=C2C(=O)OC)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
62 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.97 L
Type
reactant
Smiles
CCO
Name
Quantity
271 g
Type
reactant
Smiles
[Li+].[BH4-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum to a volume of 4 L
ADDITION
Type
ADDITION
Details
The pH was then adjusted to 8.0 by dropwise addition of aqueous 0.4N HCl (˜280 L)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with aqueous 25% NaCl (28 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a volume of 4 L

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(N=C2CO)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.3 mol
AMOUNT: MASS 3.9 kg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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